N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
Description
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C15H18N2OS/c1-3-14(18)16-9-8-13-10-19-15(17-13)12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
InChI Key |
MOVDUPFSNQJHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Methylphenyl)-4-(2-Bromoethyl)-1,3-thiazole
Starting Material : 4-Methylpropiophenone
Procedure :
-
Bromination : Treat 4-methylpropiophenone with phenyltrimethylammonium tribromide in tetrahydrofuran to yield α-bromopropiophenone.
-
Cyclization : React the α-bromoketone with thiourea in ethanol under reflux (65–75°C, 2 h). The thiazole ring forms via nucleophilic attack of the thioamide on the carbonyl carbon, followed by cyclodehydration.
Key Data :
-
Characterization:
Introduction of the 2-Aminoethyl Side Chain
The 4-position of the thiazole is functionalized to introduce a primary amine, which is later acylated.
Bromoethyl to Aminoethyl Conversion
Procedure :
-
Alkylation : Treat 2-(4-methylphenyl)-4-(2-bromoethyl)-1,3-thiazole with aqueous ammonia or hexamethylenetetramine in dimethylformamide (DMF) at 80°C.
-
Workup : Isolate the amine via extraction with ethyl acetate and purify by silica gel chromatography.
Key Data :
Acylation to Form Propanamide
The final step involves reacting the primary amine with propanoic acid derivatives to form the amide bond.
Propionyl Chloride Method
Procedure :
-
Reaction : Add propionyl chloride dropwise to a solution of 2-(4-methylphenyl)-4-(2-aminoethyl)-1,3-thiazole in dichloromethane containing triethylamine (0–5°C).
-
Purification : Concentrate under reduced pressure and recrystallize from ethanol.
Key Data :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization steps completed in 30 min under microwave vs. 2 h conventionally.
One-Pot Thiazole-Amine Coupling
A recent patent describes a one-pot method where α-bromoketone, thiourea, and ethylenediamine react sequentially in DMF, yielding the amine intermediate in situ.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Hantzsch + Acylation | 65–83 | 8–10 | High purity |
| Microwave-Assisted | 70–85 | 3–4 | Rapid synthesis |
| One-Pot | 60–75 | 6–7 | Reduced purification steps |
Challenges and Optimization
-
Bromination Efficiency : Over-bromination can occur; controlled stoichiometry (1:1 ketone:tribromide) is critical.
-
Amine Stability : The primary amine is prone to oxidation; use of inert atmospheres (N₂/Ar) improves yields.
-
Acylation Side Reactions : Excess propionyl chloride leads to diacylation; slow addition at low temperatures mitigates this .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the thiazole ring or the amide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
The compound is compared to structurally similar propanamide derivatives (Table 1), differing in substituents on the phenyl ring, thiazole moiety, and propanamide chain. Key variations include:
- Phenyl Substituents: 4-Methylphenyl (target compound): Enhances lipophilicity and may improve membrane permeability. 3,5-Dimethylphenoxy (): Increases hydrophobicity compared to the target compound . 4-Methoxyphenyl (): The methoxy group improves solubility via hydrogen bonding but may reduce blood-brain barrier penetration .
Thiazole Substituents :
- 2-Methyl-1,3-thiazole (): A common feature that stabilizes the thiazole ring and modulates electronic properties.
- Trifluoromethylphenyl-thiazole (): The CF₃ group significantly increases lipophilicity (logP) and metabolic stability .
- Pyrazole-linked thiazole (): Adds hydrogen-bonding capacity (e.g., 5-hydroxy group in ) and expands interaction sites for target binding .
Table 1: Structural and Physicochemical Comparison
| Compound Name (Source) | Molecular Formula | Molecular Weight | Key Substituents | logP | Hydrogen Bond Features |
|---|---|---|---|---|---|
| Target Compound (Inferred) | C₁₆H₁₉N₂OS | 287.4* | 4-Methylphenyl, thiazole | ~3.5† | 2 H-bond donors (amide NH) |
| 2-(4-Chloro-3,5-dimethylphenoxy)-... (4) | C₁₇H₂₁ClN₂O₂S | 352.9 | Chloro, dimethylphenoxy, thiazole | ~4.2‡ | 2 H-bond donors (amide NH) |
| 2-(3,5-Dimethylphenoxy)-... (9) | C₁₇H₂₂N₂O₂S | 318.4 | Dimethylphenoxy, thiazole | ~3.8‡ | 2 H-bond donors (amide NH) |
| 3-(4-Methoxyphenyl)-... (10) | C₂₂H₂₁F₃N₂O₂S | 434.5 | Methoxyphenyl, CF₃-thiazole | ~4.7‡ | 2 H-bond donors (amide NH) |
| N-(3-Acetylphenyl)-... (5) | C₂₅H₂₄N₄O₃S | 460.5 | Pyrazole, acetylphenyl, thiazole | 4.55 | 2 H-bond donors, 7 acceptors |
*Estimated based on structural similarity; †Predicted using analogous compounds; ‡Estimated from substituent contributions.
Pharmacological and Physicochemical Implications
Lipophilicity (logP) :
The target compound’s logP (~3.5) is lower than analogues with CF₃ (logP ~4.7) or chloro groups (logP ~4.2), suggesting a balance between membrane permeability and aqueous solubility. Pyrazole-containing derivatives () exhibit moderate logP (4.55) but higher polarity due to hydroxy and acetyl groups .Hydrogen Bonding and Solubility :
The methoxy group in enhances solubility via polar interactions, while the acetyl group in increases hydrogen-bond acceptor capacity (polar surface area = 76.3 Ų), likely improving water solubility but reducing CNS penetration .Synthetic Accessibility : Amide bond formation via coupling reactions (e.g., flurbiprofen-tryptamine in ) is a common strategy for such compounds. Substituents like CF₃ or pyrazole may require specialized reagents or protective groups, increasing synthetic complexity .
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, and a propanamide moiety that may influence its pharmacokinetic properties.
1. Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity of these compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | 23.30 ± 0.35 |
| This compound | TBD | TBD |
2. Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for their anticonvulsant potential. In studies involving various analogs, certain thiazole derivatives demonstrated high efficacy in preventing seizures in animal models, suggesting that modifications to the thiazole structure can lead to enhanced anticonvulsant properties.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with thiazole rings have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
Q & A
Basic: What synthetic strategies are employed for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves sequential coupling of thiazole precursors with ethylenediamine derivatives, followed by amidation. Key intermediates include 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde and 2-aminoethylthiazole derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like quinone derivatives or over-reduction of intermediates. For example, thiazole ring formation may require cyclization using Lawesson’s reagent or Hantzsch thiazole synthesis protocols .
Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups like amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm, using C18 columns and acetonitrile/water gradients .
Advanced: How does molecular conformation, determined by X-ray crystallography, influence bioactivity?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular interactions such as N–H⋯O hydrogen bonds and C–H⋯π stacking, which stabilize the compound’s conformation. For instance, the thiazole ring’s planarity and ethyl linker’s torsion angle (~80°) impact binding to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can correlate crystallographic data with biological activity by modeling interactions with targets like protein tyrosine phosphatases .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across enzyme inhibition assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
- Standardize assay protocols (e.g., ATP concentration, incubation time).
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to cross-validate results.
- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Validate findings with CRISPR-edited cell lines to isolate target-specific effects .
Advanced: What computational strategies predict metabolic stability and toxicity of this compound?
Methodological Answer:
- Metabolism Prediction: Use in silico tools like Schrödinger’s MetaSite to identify cytochrome P450 (CYP3A4, CYP2D6) oxidation sites. Focus on thiazole ring oxidation and amide hydrolysis.
- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity. Molecular dynamics simulations (AMBER/NAMD) can model interactions with hERG channels to predict cardiotoxicity .
Advanced: How do substituents on the 4-methylphenyl group modulate solubility and membrane permeability?
Methodological Answer:
- Solubility: Electron-withdrawing groups (e.g., –NO₂) enhance aqueous solubility via increased polarity but may reduce membrane permeability. LogP values (calculated via ChemAxon) guide optimization; ideal logP = 2–3 for blood-brain barrier penetration.
- Permeability: Parallel Artificial Membrane Permeability Assays (PAMPA) quantify passive diffusion. Substituents like –CF₃ improve permeability by reducing hydrogen-bond donor capacity .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time FTIR monitoring to track reaction progress and intermediate stability.
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize parameters (e.g., stoichiometry, catalyst loading).
- Crystallization Control: Seed crystals and adjust cooling rates to ensure consistent polymorph formation, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
